![molecular formula C11H13BrFNO B1373127 T-Butyl 3-bromo-4-fluorobenzamide CAS No. 1033201-68-1](/img/structure/B1373127.png)
T-Butyl 3-bromo-4-fluorobenzamide
Overview
Description
T-Butyl 3-bromo-4-fluorobenzamide is a heterocyclic organic compound . Its IUPAC name is 3-bromo-N-(tert-butyl)-4-fluorobenzamide . The molecular formula is C11H13BrFNO , and the molecular weight is 274.1 .
Molecular Structure Analysis
The InChI code for T-Butyl 3-bromo-4-fluorobenzamide is 1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
1. Crystal Structure Analysis
The crystal structures of various benzamides, including those related to T-Butyl 3-bromo-4-fluorobenzamide, have been extensively studied. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluoro, 3-bromo, and 3-iodo variants, were investigated to understand the molecular conformations and dihedral angles between benzene rings, which are crucial for their chemical behavior and potential applications (Suchetan et al., 2016).
2. Fluorescent Compound Synthesis
T-Butyl 3-bromo-4-fluorobenzamide derivatives have been utilized in the synthesis of fluorescent compounds. For instance, a study described the formal [4+2] cycloaddition reaction of N-fluorobenzamides, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This process involves a multistep reaction with potential applications in creating fluorescent materials for various scientific purposes (Lu et al., 2022).
3. Antimicrobial Activity
Compounds structurally related to T-Butyl 3-bromo-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial activity. In one study, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial effects against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial activity (Desai et al., 2013).
4. Cancer Imaging and Therapy
Certain derivatives of T-Butyl 3-bromo-4-fluorobenzamide have been investigated for their potential in cancer imaging and therapy. A study on bromo and fluoro benzamides explored their binding affinity to sigma receptors, which could be used for positron emission tomography (PET) imaging of sigma receptors in cancer diagnosis (Shiue et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-bromo-N-tert-butyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQTUUIYIQBVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674512 | |
Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033201-68-1 | |
Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.